molecular formula C14H17NO B2838768 N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide CAS No. 2176573-42-3

N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide

Cat. No.: B2838768
CAS No.: 2176573-42-3
M. Wt: 215.296
InChI Key: CJBRWVYWAJFSNN-UHFFFAOYSA-N
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Description

N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide: is an organic compound that belongs to the class of amides It features a cyclobutyl ring attached to a prop-2-enamide group, with a 3-methylphenyl substituent on the cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Prop-2-enamide Group: The final step involves the formation of the prop-2-enamide group through an amide coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutyl ring or the prop-2-enamide group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Uniqueness: N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide is unique due to its specific combination of a cyclobutyl ring and a prop-2-enamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[1-(3-methylphenyl)cyclobutyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-13(16)15-14(8-5-9-14)12-7-4-6-11(2)10-12/h3-4,6-7,10H,1,5,8-9H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBRWVYWAJFSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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